molecular formula C9H9N3 B099027 2-Methylquinoxalin-5-amine CAS No. 19031-42-6

2-Methylquinoxalin-5-amine

Cat. No. B099027
Key on ui cas rn: 19031-42-6
M. Wt: 159.19 g/mol
InChI Key: CJIIYERJYXPGHA-UHFFFAOYSA-N
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Patent
US06759429B2

Procedure details

To a solution of 2-methyl-5-nitroquinoxaline (3.67 g) in MeOH (350 mL) was added dropwise a 20% aqueous titanium trichloride (92.9 g) at room temperature. After the addition, the mixture was further stirred for one hour, and concentrated under reduced pressure. The resultant was neutralized by addition of aqueous sodium carbonate solution, and the mixture was extracted four times with ethyl acetate (150 mL). The organic layers were combined, and dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform) to give 2-methyl-5-aminoquinoxaline (2.44 g,79%) as orange crystals.
Quantity
3.67 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
92.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[N+:12]([O-])=O)[N:3]=1>CO.[Cl-].[Cl-].[Cl-].[Ti+3]>[CH3:1][C:2]1[CH:11]=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[NH2:12])[N:3]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
3.67 g
Type
reactant
Smiles
CC1=NC2=CC=CC(=C2N=C1)[N+](=O)[O-]
Name
Quantity
350 mL
Type
solvent
Smiles
CO
Name
Quantity
92.9 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Ti+3]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was further stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The resultant was neutralized by addition of aqueous sodium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted four times with ethyl acetate (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (chloroform)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=NC2=CC=CC(=C2N=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.44 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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